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Cat. No.: B1684315 Get Quote

Abstract: Vismodegib (GDC-0449, marketed as Erivedge®) represents a significant milestone

in targeted cancer therapy as the first Hedgehog (Hh) signaling pathway inhibitor approved for

medical use. Its development provided a proof-of-concept for targeting aberrant pathway

signaling in oncology. This document provides a detailed technical overview of the early

discovery, mechanism of action, preclinical and clinical development, and chemical synthesis of

Vismodegib, intended for researchers, scientists, and professionals in drug development.

Discovery and Introduction
Vismodegib was discovered by Genentech through high-throughput screening of a small-

molecule library, followed by medicinal chemistry optimization, under a collaboration with Curis,

Inc.[1][2][3]. The development targeted the Hedgehog (Hh) signaling pathway, a critical

regulator of cell growth and differentiation during embryogenesis that is largely inactive in adult

tissues.[4] In certain cancers, particularly basal cell carcinoma (BCC), the pathway becomes

aberrantly reactivated, driving tumorigenesis.[4][5] Approximately 90% of BCC tumors feature

loss-of-function mutations in the Patched1 (PTCH1) gene, a negative regulator of the pathway.

[6] This understanding provided a strong rationale for developing an inhibitor.[7]

Vismodegib was the first-in-class Hh pathway inhibitor to receive approval from the U.S. Food

and Drug Administration (FDA) on January 30, 2012, for the treatment of adults with metastatic

basal cell carcinoma or locally advanced basal cell carcinoma that has recurred after surgery or

for patients who are not candidates for surgery or radiation.[1][8]
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Mechanism of Action
The Hedgehog signaling pathway is a complex cascade that, in its canonical form, is initiated

by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, SHH) to the 12-pass

transmembrane receptor Patched1 (PTCH1).[9] In the absence of a ligand, PTCH1 inhibits the

activity of Smoothened (SMO), a 7-transmembrane protein.[10] This inhibition prevents the

downstream activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).

In many basal cell carcinomas, mutations in PTCH1 or activating mutations in SMO lead to

constitutive, ligand-independent activation of the pathway.[4][8] Vismodegib functions by

directly binding to and inhibiting the SMO protein.[5][11] This action blocks the downstream

signaling cascade, preventing the activation and nuclear translocation of GLI transcription

factors and thereby inhibiting the expression of target genes involved in cell proliferation and

survival.[2][10]
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Caption: The Hedgehog signaling pathway and mechanism of Vismodegib inhibition.

Preclinical Development
Vismodegib was identified as a potent and selective inhibitor of the Hh pathway.[12] Preclinical

studies demonstrated its ability to suppress Hh signaling and exert antitumor activity in various

cancer models.
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The potency of Vismodegib was established in cell-based assays. It targets SMO with high

affinity and effectively inhibits the downstream transcription of Hh target genes like GLI1.

Parameter Value Cell/Assay System Reference

IC₅₀ (Hedgehog

Inhibition)
3 nM Cell-free assay [13]

EC₅₀ (GLI-Luciferase

Reporter)
2.8 nM

Human palatal

mesenchymal cell line
[12]

IC₅₀ (Gli1 Inhibition) 0.165 µM (±11.5%)

Ptch+/- allograft

medulloblastoma

model

[14]

IC₅₀ (Gli1 Inhibition) 0.267 µM (±4.83%)
D5123 colorectal

cancer model
[14]

IC₅₀ (P-glycoprotein

Inhibition)
3.0 µM Cell-free assay [13]

Table 1: In Vitro Potency of Vismodegib.

Preclinical Pharmacokinetics and Efficacy
Vismodegib exhibited favorable pharmacokinetic properties across multiple preclinical

species, characterized by low clearance and good oral bioavailability.[12][15] In vivo studies

using a Ptch+/- allograft model of medulloblastoma, where tumor growth is driven by Hh

pathway mutations, showed that oral administration of Vismodegib led to significant tumor

regression at doses of 25 mg/kg and above.[12][16]

Species Clearance Oral Bioavailability Reference

Mouse Low Good [12][16]

Rat Very Low Good [12][16]

Dog Very Low Good [12][16]

Monkey Moderate Good [12]
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Table 2: Summary of Preclinical Pharmacokinetic Properties of Vismodegib.

Experimental Protocol: GLI1 Inhibition Assay in Tumor
Xenografts
The following provides a representative methodology for assessing the pharmacodynamic

effects of Vismodegib in preclinical tumor models.

Model System: Nude mice bearing subcutaneous patient-derived colorectal cancer

xenografts (e.g., D5123 model) exhibiting ligand-dependent Hh pathway activation.[12]

Dosing: Animals are administered Vismodegib orally (e.g., 25-100 mg/kg) or vehicle control

once daily.[12]

Sample Collection: At specified time points post-dosing (e.g., 4, 8, 24 hours), cohorts of mice

are euthanized. Tumors and plasma are collected and flash-frozen.

RNA Extraction: Total RNA is isolated from tumor tissue using standard methods (e.g.,

TRIzol reagent followed by column purification).

Quantitative RT-PCR: The expression level of the Hh target gene GLI1 is quantified.

Reverse transcription of RNA to cDNA is performed.

Real-time PCR is conducted using primers specific for human GLI1 and a housekeeping

gene (e.g., GAPDH) for normalization.

Data Analysis: The relative GLI1 mRNA levels are calculated using the ΔΔCt method. The

percentage of GLI1 inhibition is determined by comparing the expression in treated tumors to

vehicle-treated controls. This is then correlated with plasma concentrations of Vismodegib
to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[14]

Clinical Development
The clinical development of Vismodegib focused on patients with advanced basal cell

carcinoma (aBCC), where the Hh pathway is the primary oncogenic driver.

Human Pharmacokinetics
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Vismodegib exhibits unusual, non-linear pharmacokinetics in humans.[17] Its absorption is

saturable, and it is highly bound (>99%) to plasma proteins, primarily albumin and alpha-1-acid

glycoprotein (AAG).[4][15] The binding to AAG is a key determinant of its pharmacokinetic

profile.[15]

Parameter Value Condition Reference(s)

Bioavailability (single

dose)
31.8% - [5][17]

Time to Peak (Tmax) ~2.4 days - [4]

Volume of Distribution

(Vd)
16.4 - 26.6 L - [4][17]

Plasma Protein

Binding
>99% - [5][17]

Elimination Half-life

(t½)
~12 days After a single dose [5][17]

Elimination Half-life

(t½)
~4 days

After continuous daily

dosing
[5][17]

Primary Elimination

Route
Feces (82%)

Unchanged drug and

metabolites
[5][17]

Metabolism
Minor substrate of

CYP2C9, CYP3A4

>98% circulates as

parent drug
[4][5][17]

Table 3: Human Pharmacokinetic Parameters of Vismodegib (150 mg dose).

Pivotal ERIVANCE BCC Trial
The approval of Vismodegib was primarily based on the results of the ERIVANCE BCC study,

a Phase II, international, multicenter, single-arm trial.[18]
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Patient Enrollment (n=104)
Metastatic BCC (mBCC, n=33)

Locally Advanced BCC (laBCC, n=71)

Inclusion Criteria:
- Histologically confirmed aBCC

- Inappropriate for surgery/radiation

Treatment
Vismodegib 150 mg orally, once daily

Follow-up
Continue until disease progression

or unacceptable toxicity

Tumor Assessment
RECIST criteria
Every 8 weeks

Primary Endpoint
Objective Response Rate (ORR)

(Assessed by Independent Review)

Secondary Endpoints
- ORR (Investigator Assessed)

- Progression-Free Survival (PFS)
- Duration of Response

Click to download full resolution via product page

Caption: Workflow of the pivotal ERIVANCE BCC Phase II clinical trial.

The trial demonstrated that Vismodegib produced clinically meaningful and durable tumor

responses in patients with advanced BCC for whom there were no effective treatment options.

[18][19]
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Endpoint
(Independent
Review)

Metastatic BCC
(n=33)

Locally Advanced
BCC (n=71)

Reference

Objective Response

Rate (ORR)
30% 43% [18][19]

Complete Response 0%
21% (from other

sources)
[19]

Partial Response 30%
22% (from other

sources)
[19]

Median Progression-

Free Survival (PFS)
9.5 months 9.5 months [18]

Table 4: Key Efficacy Results from the ERIVANCE BCC Trial.

Chemical Synthesis
The chemical structure of Vismodegib is 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-

(methylsulfonyl)benzamide.[3] Its synthesis involves the construction of a central bi-aryl core,

typically via a palladium-catalyzed cross-coupling reaction, followed by the formation of an

amide bond. Several synthetic routes have been reported. A common approach is outlined

below.

Suzuki Coupling

Nitro Reduction

Amide Coupling
2-Bromopyridine

2-(2-Chloro-5-nitrophenyl)
-pyridine

4-Chloro-3-nitro-
phenylboronic acid

Reducing Agent
(e.g., Fe/HCl)

4-Chloro-3-(pyridin-2-yl)
-aniline

Base
(e.g., NEt3)

2-Chloro-4-(methylsulfonyl)
-benzoyl chloride Vismodegib

Pd Catalyst
Base
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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